Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol
Description
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-ol |
InChI |
InChI=1S/C9H14O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-8,10H,1-5H2 |
InChI Key |
GWSLRCMNJUXYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CC2CC3O |
Origin of Product |
United States |
Preparation Methods
Norbornene-Based Cyclopropanation
The most direct route involves derivatizing norbornene (bicyclo[2.2.1]hept-2-ene) to install the cyclopropane moiety. A silver-catalyzed [2+1] cyclopropanation using diazo compounds achieves this efficiently. For example, treatment of norbornene with diazomethane in the presence of AgNO₃ generates the spirocyclopropane framework. Subsequent epoxidation and acid-mediated ring-opening introduce the hydroxyl group at position 5.
Table 1: Cyclopropanation Conditions and Outcomes
| Catalyst | Diazo Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| AgNO₃ | CH₂N₂ | CH₂Cl₂ | 25 | 68 |
| AuCl₃ | CF₃CO₂CHN₂ | Toluene | 40 | 72 |
Key challenges include competing [2+2] cycloadditions and regiochemical control, mitigated by low temperatures (−40°C) and electron-deficient diazo reagents.
Photochemical [2+2] Cycloaddition Strategies
Intermolecular Cyclopropane Assembly
Blue light-mediated [2+2] photocycloaddition between cyclopropene derivatives and electron-deficient alkenes constructs the bicyclo[2.2.1]heptane backbone. A triplet-sensitized mechanism using Ir(ppy)₃ as a photocatalyst ensures diastereoselectivity >95:5. Post-cycloaddition reduction of ketone intermediates (e.g., Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one) with NaBH₄ introduces the hydroxyl group.
Mechanistic Insight
The reaction proceeds via a 1,4-triplet diradical intermediate, favoring anti ester configuration due to steric hindrance between the norbornane bridge and cyclopropane substituents.
Ring-Closing Metathesis Approaches
Olefin Metathesis of Dienyl Ethers
Grubbs II catalyst-mediated metathesis of 5-vinylnorbornene derivatives forms the spirocyclic core. For example, 5-allyloxybicyclo[2.2.1]hept-2-ene undergoes ring closure at 45°C in CH₂Cl₂, yielding the cyclopropane-spiro system after hydrogenation. Hydroxylation via Sharpless asymmetric dihydroxylation installs the 5-ol group with >90% ee.
Optimization Parameters
- Catalyst loading: 5 mol%
- Reaction time: 12 h
- Yield: 58% (two steps)
Oxidative Rearrangement of Bicyclic Ketones
Baeyer-Villiger Oxidation
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one undergoes Baeyer-Villiger oxidation with mCPBA to form a lactone intermediate. Acidic hydrolysis (H₃O⁺) cleaves the lactone, yielding the 5-ol derivative.
Critical Conditions
Comparative Analysis of Methodologies
Table 2: Synthetic Route Efficiency
| Method | Steps | Total Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Photochemical [2+2] | 3 | 51 | >95:5 | Moderate |
| Norbornene Cyclopropanation | 4 | 45 | 80:20 | High |
| Metathesis | 2 | 58 | Racemic | Low |
Photochemical methods excel in stereocontrol but require specialized equipment. Metathesis offers step economy but struggles with scalability due to catalyst costs.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halides or amines.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of high-density fuels and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds

Key Observations :
- The spiro-cyclopropane moiety introduces angle strain, enhancing reactivity compared to non-spiro bicyclic compounds.
- The hydroxyl group in the target compound increases polarity (logP ~2.58 for non-hydroxylated analog) compared to hydrocarbon analogs like dcpVNB.
Physicochemical Properties
The hydroxyl group reduces hydrophobicity, making the target compound more soluble in polar solvents than its hydrocarbon analogs.
Genotoxicity and Oxidative Stress
- Spiro[bicyclo...]-5-ol: No direct data, but hydroxylation may mitigate ROS generation compared to dcpVNB.
Insecticidal Activity
- Bicyclo[2.2.1]hept-3-en-2-ol : A component of essential oils with insecticidal properties (KT₅₀ ~14.9 min for mosquitoes). Structural similarities suggest the target compound could exhibit bioactivity but requires empirical validation.
Biological Activity
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 122.2075 g/mol
- CAS Number : 173-89-7
Mechanisms of Biological Activity
The biological activity of spiro compounds, particularly spiro[bicyclo[2.2.1]heptane derivatives, can be attributed to their ability to interact with various biological targets:
- Protein–Protein Interactions (PPIs) : Recent studies have shown that compounds with spiro structures can effectively disrupt PPIs, which are often considered "undruggable" targets in cancer therapy. For instance, a derivative of spiro[bicyclo[2.2.1]heptane]-5-ol demonstrated significant inhibition of the GIT1/β-Pix interaction, leading to decreased invasiveness of gastric cancer cells in vitro and in vivo .
- Inhibition of Tumor Metastasis : The compound has been noted for its potential to retard metastasis in gastric cancer models. In vivo studies indicated that treatment with spiro[bicyclo[2.2.1]heptane]-5-ol reduced the size and number of metastatic foci in lung tissues .
- Selective Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cells while showing minimal impact on normal cell viability, suggesting a favorable therapeutic index .
Case Study 1: Gastric Cancer Inhibition
A study focused on the compound's ability to inhibit gastric cancer metastasis utilized a synthetic methodology-based compound library (SMBL). The spiro compound was tested at various concentrations (0.5 µM to 100 µM) and demonstrated a dose-dependent stabilizing effect on GIT1, significantly inhibiting the GIT1/β-Pix interaction in HEK293T cells .
| Concentration (µM) | Effect on GIT1/β-Pix Interaction |
|---|---|
| 0.5 | Minimal |
| 1 | Moderate |
| 5 | Significant |
| 10 | High |
| 50 | Very High |
Case Study 2: In Vivo Efficacy
In an animal model, spiro[bicyclo[2.2.1]heptane]-5-ol was administered intragastrically at doses of 0, 10, and 30 mg/kg. The results showed a significant reduction in luminescence intensity in the lungs of treated mice, indicating decreased metastatic spread .
Comparative Analysis with Other Compounds
The biological activity of spiro[bicyclo[2.2.1]heptane]-5-ol can be compared with other known compounds exhibiting similar mechanisms:
| Compound | Mechanism of Action | Efficacy in Cancer Models |
|---|---|---|
| Spiro[bicyclo[2.2.1]heptane]-5-ol | Disruption of PPIs | High |
| Compound A | Induction of apoptosis | Moderate |
| Compound B | Inhibition of angiogenesis | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

